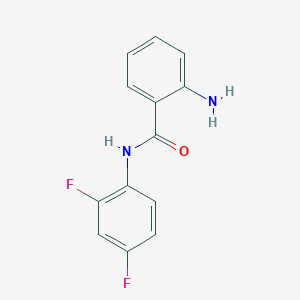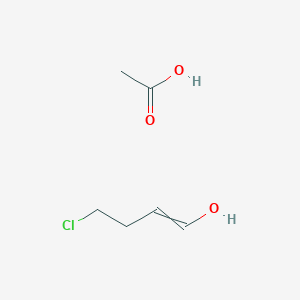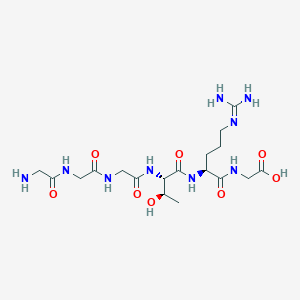
4-(But-1-en-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(But-1-en-2-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a butenyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-1-en-2-yl)benzaldehyde typically involves the reaction of benzaldehyde with butenyl derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzaldehyde reacts with butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 4-(But-1-en-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 4-(But-1-en-2-yl)benzoic acid.
Reduction: 4-(But-1-en-2-yl)benzyl alcohol.
Substitution: 4-(But-1-en-2-yl)-2-bromobenzaldehyde.
科学的研究の応用
4-(But-1-en-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 4-(But-1-en-2-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Benzaldehyde: The parent compound, lacking the butenyl substitution.
4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a butenyl group.
4-(But-1-en-2-yl)benzoic acid: The oxidized form of 4-(But-1-en-2-yl)benzaldehyde.
Uniqueness: this compound is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The butenyl group can participate in additional chemical reactions, providing a versatile platform for further functionalization and derivatization.
特性
CAS番号 |
682748-19-2 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
4-but-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-8H,2-3H2,1H3 |
InChIキー |
XSLKVHNWHHJAGI-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)C1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)



![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
